molecular formula C22H25NO4 B11681806 ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate

ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11681806
M. Wt: 367.4 g/mol
InChI Key: YBBVVLNWXVSAJB-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a benzo[g]indole core, which is a fused ring system combining benzene and indole structures. The presence of multiple substituents, including ethyl, dimethyl, and methylbutanoyl groups, adds to its chemical complexity and potential for diverse biological activities .

Preparation Methods

The synthesis of ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate can be achieved through multi-step organic reactions. One common approach involves the Fischer indolisation reaction, which is a one-pot, three-component protocol. This method combines aryl hydrazines, ketones, and alkyl halides to form 1,2,3-trisubstituted indoles . The reaction conditions typically involve the use of acidic catalysts and microwave irradiation to accelerate the process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes involved in cancer cell proliferation or modulate immune responses to combat viral infections . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives such as:

This compound’s unique structure, with its specific substituents, distinguishes it from other indole derivatives, providing distinct chemical and biological properties.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-(3-methylbutanoyloxy)benzo[g]indole-3-carboxylate

InChI

InChI=1S/C22H25NO4/c1-6-26-22(25)20-14(4)23(5)21-16-10-8-7-9-15(16)18(12-17(20)21)27-19(24)11-13(2)3/h7-10,12-13H,6,11H2,1-5H3

InChI Key

YBBVVLNWXVSAJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)CC(C)C)C)C

Origin of Product

United States

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